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Compound of Interest

Compound Name:
5-Chloro-2-methylpyrazolo[4,3-

b]pyridine

Cat. No.: B13928922 Get Quote

A Versatile Heterocyclic Building Block for Advanced Synthesis and Drug Discovery

Introduction: The Strategic Value of the
Pyrazolopyridine Core
The pyrazolopyridine scaffold is a privileged heterocyclic motif in modern medicinal chemistry,

renowned for its role as a "hinge-binding" core in a multitude of kinase inhibitors.[1][2] Its

structural resemblance to purine bases allows it to form key hydrogen bond interactions within

the ATP-binding site of kinases, a family of enzymes frequently dysregulated in cancer and

inflammatory diseases.[1][3] Within this class, 5-Chloro-2-methylpyrazolo[4,3-b]pyridine has

emerged as a particularly valuable and versatile synthetic building block. Its pre-functionalized

structure offers two primary, orthogonal sites for chemical modification: the reactive 5-chloro

substituent, ideal for carbon-carbon and carbon-heteroatom bond formation, and the pyrazole

ring, which can be further functionalized if required. This guide provides an in-depth look at the

physicochemical properties, key synthetic applications, and detailed experimental protocols for

leveraging this powerful intermediate in research and drug development.

Physicochemical Properties
A thorough understanding of a building block's physicochemical properties is fundamental to its

effective use in synthesis, guiding decisions on reaction conditions, solvent selection, and

purification strategies.
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Property Value Source

CAS Number 2489461-15-4 [4]

Molecular Formula C₇H₆ClN₃ [4]

Molecular Weight 167.60 g/mol [4]

Purity ≥95% (Typical) [4]

SMILES CN1C=C2N=C(Cl)C=CC2=N1 [4]

Appearance
Off-white to yellow solid

(Typical)
-

Solubility

Soluble in common organic

solvents (e.g., DCM, DMF,

Dioxane)

-

Core Synthetic Transformations & Mechanistic
Rationale
5-Chloro-2-methylpyrazolo[4,3-b]pyridine is primarily utilized in two major classes of

reactions that take advantage of the electrophilic nature of the C5 position, which is enhanced

by the electron-withdrawing effect of the pyridine nitrogen.

Palladium-Catalyzed Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry for its

reliability in forming C-C bonds.[5][6] For a substrate like 5-Chloro-2-methylpyrazolo[4,3-
b]pyridine, this reaction is exceptionally powerful for introducing aryl, heteroaryl, or vinyl

diversity at the 5-position. The electron-deficient nature of the pyridine ring facilitates the initial

oxidative addition step, which is often rate-limiting in palladium-catalyzed cycles.[6]

Mechanism Overview: The generally accepted catalytic cycle involves the oxidative addition of

the Pd(0) catalyst into the aryl-chloride bond, followed by transmetalation with an activated

boronic acid species, and concluding with reductive elimination to yield the coupled product

and regenerate the active Pd(0) catalyst.[6]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Nucleophilic Aromatic Substitution (SₙAr)
The chlorine atom at the C5 position of the pyrazolopyridine core is activated towards

nucleophilic aromatic substitution (SₙAr).[7][8] The electron-withdrawing nitrogen atom in the

pyridine ring helps to stabilize the negatively charged intermediate (a Meisenheimer complex)

formed upon nucleophilic attack, particularly when the attack occurs at positions para (C5) or

ortho (C3) to the nitrogen.[9][10] This reaction is a straightforward and often metal-free method

for introducing amines, alkoxides, and thiolates, which are crucial functional groups in many

bioactive molecules.

Mechanism Rationale: The SₙAr reaction proceeds via a two-step addition-elimination

mechanism.[11] A nucleophile adds to the carbon bearing the leaving group, breaking the

aromaticity and forming a resonance-stabilized anionic intermediate. The leaving group

(chloride) is then eliminated, restoring the aromaticity of the ring system.[11]

Caption: Generalized workflow for the SₙAr reaction.

Detailed Experimental Protocols
The following protocols are provided as representative examples. Researchers should optimize

conditions based on their specific substrates and available equipment.
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Protocol 1: Suzuki-Miyaura Cross-Coupling with 4-
Methoxyphenylboronic Acid
This protocol details the synthesis of 5-(4-methoxyphenyl)-2-methylpyrazolo[4,3-b]pyridine.

Materials:

5-Chloro-2-methylpyrazolo[4,3-b]pyridine (1.0 equiv)

4-Methoxyphenylboronic acid (1.2 equiv)

Palladium(II) acetate [Pd(OAc)₂] (0.025 equiv)

A suitable phosphine ligand (e.g., SPhos, XPhos) (0.05 equiv)

Potassium carbonate (K₂CO₃) (2.5 equiv)

1,4-Dioxane and Water (e.g., 4:1 v/v)

Anhydrous sodium sulfate

Ethyl acetate

Brine

Procedure:

To a dry Schlenk flask, add 5-Chloro-2-methylpyrazolo[4,3-b]pyridine, 4-

methoxyphenylboronic acid, and potassium carbonate.

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

In a separate vial, dissolve Pd(OAc)₂ and the phosphine ligand in a portion of the 1,4-

dioxane.

Add the catalyst solution to the Schlenk flask, followed by the remaining 1,4-dioxane and

water.
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Heat the reaction mixture to 80-100 °C with vigorous stirring.[12] Monitor the reaction

progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate

and wash with water, followed by brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude residue by flash column chromatography on silica gel to obtain the desired

product.[12]

Protocol 2: Nucleophilic Aromatic Substitution with
Morpholine
This protocol describes the synthesis of 2-methyl-5-(morpholin-4-yl)pyrazolo[4,3-b]pyridine.

Materials:

5-Chloro-2-methylpyrazolo[4,3-b]pyridine (1.0 equiv)

Morpholine (2.0-3.0 equiv)

A suitable base (e.g., N,N-Diisopropylethylamine - DIPEA) (1.5 equiv)

N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Ethyl acetate

Saturated aqueous sodium bicarbonate solution

Brine

Procedure:

Dissolve 5-Chloro-2-methylpyrazolo[4,3-b]pyridine in DMF or DMSO in a sealable

reaction vessel.
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Add morpholine and DIPEA to the solution.

Seal the vessel and heat the reaction mixture to 100-120 °C.

Stir the reaction for 12-24 hours. Monitor progress by TLC or LC-MS.

After cooling to room temperature, pour the reaction mixture into water and extract with an

organic solvent such as ethyl acetate (3x).

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate

solution, followed by brine, to remove residual DMF/DMSO and base.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.

Purify the crude product via flash column chromatography or recrystallization to yield the

final compound.

Applications in Kinase Inhibitor Synthesis
The pyrazolopyridine core is a key component in numerous kinase inhibitors targeting enzymes

like Pim, TRK, and c-Met.[1][3][13] The ability to readily diversify the 5-position of 5-Chloro-2-
methylpyrazolo[4,3-b]pyridine via the reactions described above allows for the rapid

generation of compound libraries. These libraries can be screened to optimize potency,

selectivity, and pharmacokinetic properties, accelerating the drug discovery process. For

instance, coupling with various aryl or heteroaryl groups can explore different pockets within

the kinase active site, while substitution with amines can improve solubility and introduce new

hydrogen bonding interactions.

Conclusion
5-Chloro-2-methylpyrazolo[4,3-b]pyridine is a high-value synthetic intermediate with well-

defined reactivity. Its utility in both palladium-catalyzed cross-coupling and nucleophilic

aromatic substitution reactions provides chemists with reliable and versatile methods to

construct complex molecular architectures. The protocols and mechanistic insights provided

herein serve as a practical guide for researchers in medicinal chemistry and organic synthesis

to effectively utilize this building block in their discovery programs.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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